Bis(2,4-dichlorophenyl)methanone
Description
Bis(2,4-dichlorophenyl)methanone is a diarylketone featuring two 2,4-dichlorophenyl groups attached to a carbonyl group. Its molecular formula is $ \text{C}{13}\text{H}6\text{Cl}_4\text{O} $, with a molecular weight of 314.00 g/mol. The 2,4-dichloro substitution pattern enhances lipophilicity and may influence binding interactions in biological systems .
Properties
CAS No. |
25187-08-0 |
|---|---|
Molecular Formula |
C13H6Cl4O |
Molecular Weight |
320.0 g/mol |
IUPAC Name |
bis(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C13H6Cl4O/c14-7-1-3-9(11(16)5-7)13(18)10-4-2-8(15)6-12(10)17/h1-6H |
InChI Key |
SCBBVCPZAKTFJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
(2-Aminothiazol-5-yl)(2,4-dichlorophenyl)methanone (SOMCL-16-171)
- Molecular Formula : $ \text{C}{10}\text{H}6\text{Cl}2\text{N}2\text{O} $
- Key Properties : LogP = 2.42, molecular weight = 241.07 g/mol, moderate solubility in polar solvents like $ \text{CH}2\text{Cl}2 $.
- Comparison: The replacement of one dichlorophenyl group with an aminothiazole ring reduces molecular weight and logP compared to bis(2,4-dichlorophenyl)methanone.
(2,4-Dichlorophenyl)(1H-pyrazol-1-yl)methanone (Y204-0191)
- Molecular Formula : $ \text{C}{10}\text{H}6\text{Cl}2\text{N}2\text{O} $
- Key Properties : LogP = 2.42, polar surface area = 27.81 Ų, solubility (logSw) = -3.40.
- However, the reduced aromaticity may lower thermal stability .
Positional Isomers and Chlorination Patterns
(9H-Carbazol-9-yl)(2,4-dichlorophenyl)methanone (24CPhCz)
- Key Findings : Exhibits near-identical photoluminescence in solution compared to 3,4- and 3,5-dichloro isomers. However, crystal packing and intermolecular interactions differ significantly, affecting solid-state emission properties. The 2,4-dichloro substitution enhances steric hindrance, reducing π-π stacking efficiency .
Bis(4-chlorophenyl)methanone
- Molecular Formula : $ \text{C}{13}\text{H}8\text{Cl}_2\text{O} $
- Comparison: The lack of 2-chloro substituents decreases steric hindrance, improving solubility in non-polar solvents (e.g., hexanes). This compound is a breakdown product of dicofol, highlighting differences in environmental persistence compared to this compound .
SR 144528 (Cannabinoid CB2 Antagonist)
- Structure : Contains a 2,4-dichlorophenyl group with a morpholinylmethyl substituent.
- Key Data: Subnanomolar affinity for CB2 ($ K_i = 0.6 \, \text{nM} $), 700-fold selectivity over CB1.
- Comparison: The morpholinyl group in SR 144528 introduces hydrogen-bonding interactions absent in this compound, explaining its high receptor specificity .
(E)-(2,4-Dichlorophenyl)[2-hydroxy-6-(methoxyimino)cyclohex-1-enyl]methanone
- Application: Synthesized as a herbicide precursor. The cyclohexenyl and methoxyimino groups enable conformational flexibility, enhancing binding to plant enzymatic targets compared to the rigid this compound .
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | LogP | Solubility Profile | Key Applications |
|---|---|---|---|---|
| This compound | 314.00 | 4.85* | Poor in hexanes; moderate in CHCl₃ | Agrochemical intermediates |
| (2-Aminothiazol-5-yl) analog | 241.07 | 2.42 | Soluble in CH₂Cl₂; moderate in MeOH | Kinase inhibitors |
| Bis(4-chlorophenyl)methanone | 247.10 | 3.90* | Soluble in hexanes; insoluble in H₂O | Dicofol degradation |
*Estimated via computational methods.
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